molecular formula C16H18F3N5O2 B2884622 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2320415-43-6

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No. B2884622
M. Wt: 369.348
InChI Key: GIXHZQGIJBVZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Novel Synthetic Routes and Heterocyclic Derivatives

Research on compounds containing elements of the query structure has led to the development of novel synthetic routes and the creation of heterocyclic derivatives with potential biological activities. For instance, studies on transaminations of enaminones have demonstrated the synthesis of tricyclic, N-aryl, 1,2,3-triazole-fused pyridones, showcasing the versatility of triazole and pyrrolidine scaffolds in constructing complex molecules with potential therapeutic applications (Chan et al., 1990). Additionally, the exploration of palladium-catalyzed oxidative cyclization-alkoxycarbonylation has expanded the toolkit for synthesizing heterocyclic derivatives, including oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from related structures (Bacchi et al., 2005).

Chemical Reactivity and Modification

Investigations into the chemical reactivity and modification of related compounds have uncovered diverse pathways for functionalization and complex molecule synthesis. Research into novel annulated products from aminonaphthyridinones has shown the creation of new heterocyclic systems through reactions involving Hofmann rearrangement and attempted Combes synthesis, highlighting the reactivity of pyrrole-type structures (Deady & Devine, 2006). Similarly, studies on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have contributed to the understanding of the synthesis and potential anticancer activities of molecules incorporating triazole and pyrrolidine motifs (Hassan et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information may not be available. In such cases, experimental studies may be needed to determine these properties.


properties

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-26-10-13-8-24(22-21-13)14-6-7-23(9-14)15(25)20-12-4-2-11(3-5-12)16(17,18)19/h2-5,8,14H,6-7,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXHZQGIJBVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

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